molecular formula C17H21FN4OS B2665107 N-ethyl-4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1105216-79-2

N-ethyl-4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2665107
CAS No.: 1105216-79-2
M. Wt: 348.44
InChI Key: ILPQSSQNCCVNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Metabolism and Pharmacokinetics

N-ethyl-4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carboxamide's metabolism has been extensively studied to understand its pharmacokinetic profile, which is crucial for its development as a therapeutic agent. A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination of compounds with similar structures. The study revealed that the drug undergoes extensive metabolism, with the principal route involving oxidation and subsequent rearrangement, leading to the formation of a major metabolite (M25) excreted in feces and urine. Such studies are vital for identifying metabolic profiles and optimizing dosing regimens for therapeutic efficacy and safety (Renzulli et al., 2011).

Properties

IUPAC Name

N-ethyl-4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c1-2-19-17(23)22-9-7-21(8-10-22)11-16-20-15(12-24-16)13-3-5-14(18)6-4-13/h3-6,12H,2,7-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPQSSQNCCVNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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